Piperidine vs. Piperazine Core: Conformational Flexibility and Hydrogen-Bond Donor Count
The target compound employs a piperidine ring, whereas the two most closely related bioactive analogs—BML283 (PKM2 activator, AC50 = 111 nM) and SR-4559 (perilipin-1/5 inhibitor, IC50 = 510 nM)—both contain a piperazine core . The piperidine scaffold eliminates one hydrogen-bond donor (HBD = 0 for the target vs. HBD = 1 for protonated piperazine analogs) and reduces the number of nitrogen atoms capable of protonation from two to one, thereby decreasing cationic character at physiological pH [1]. This difference in HBD count and charge state directly influences membrane permeability and off-target binding profiles.
| Evidence Dimension | Hydrogen Bond Donor Count & Core Heterocycle |
|---|---|
| Target Compound Data | HBD = 0; piperidine core; one basic nitrogen |
| Comparator Or Baseline | BML283 (HBD = 1, piperazine core, two basic nitrogens); SR-4559 (HBD = 1, piperazine core, two basic nitrogens) |
| Quantified Difference | ΔHBD = -1; reduction from 2 to 1 basic nitrogen atoms |
| Conditions | Calculated physicochemical properties (PubChem); structural comparison |
Why This Matters
Reduced HBD count and lower basicity predict improved passive membrane permeability and potentially lower promiscuity against aminergic GPCRs, relevant for selecting a cleaner chemical probe or lead scaffold.
- [1] PubChem. Compound Summary for CID 76147480. Computed Properties. National Center for Biotechnology Information. Accessed April 2026. View Source
